5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, such as “5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine”, often involves reactions with aromatic aldehydes . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .Molecular Structure Analysis
Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen atoms . The pi (π) electrons in the thiazole ring are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole compounds, including “5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine”, have many reactive positions where various chemical reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .Physical And Chemical Properties Analysis
Thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Scientific Research Applications
Synthesis and Structural Studies
- 5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine has been utilized in the synthesis of various compounds with potential biological activities. For instance, its derivative, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, showed antitumor activity against the Hela cell line (叶姣 et al., 2015).
- Additionally, another derivative, (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, displayed antitumor activity, as evidenced by its IC50 values against Hela and Bel7402 cell lines (Hu et al., 2010).
Catalytic Applications
- The molecule has been involved in the synthesis of group 10 metal aminopyridinato complexes, which demonstrated potential as aryl-Cl activation and hydrosilane polymerization catalysts (Deeken et al., 2006).
Applications in Solar Energy
- In the field of solar energy, derivatives of this compound, such as 4-tert-butylpyridine (TBP), have been investigated for their interaction with anatase TiO2 surfaces in dye-sensitized solar cells, offering insights into the design of more efficient solar cells (Karami et al., 2017).
Cytotoxicity Studies
- Some novel N-aryl-4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amines have shown moderate to strong cytotoxic activities against human cancer cell lines, suggesting their potential in cancer therapy (Ye et al., 2015).
Organic Light Emitting Diodes (OLEDs)
- The compound has also been used in the development of white organic light emitting diodes (WOLEDs), demonstrating its utility in advanced materials science (Zhang et al., 2016).
Future Directions
properties
IUPAC Name |
5-(2-tert-butylpyridin-4-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-12(2,3)10-6-8(4-5-14-10)9-7-15-11(13)16-9/h4-7H,1-3H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHSAMMHCFPQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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